N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Description
N-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyridin-3-yl group at position 4 and a pyridine-4-carboxamide moiety at position 2.
Properties
Molecular Formula |
C14H10N4OS |
|---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H10N4OS/c19-13(10-3-6-15-7-4-10)18-14-17-12(9-20-14)11-2-1-5-16-8-11/h1-9H,(H,17,18,19) |
InChI Key |
GPRPIUPNOJZGIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with pyridine-3-thiazole under specific conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism by which N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, thereby influencing cellular pathways and physiological responses .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with its analogs:
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Thiazole Positions) | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₀N₄OS | 282.32 | 4-(Pyridin-3-yl); 2-(Pyridine-4-carboxamide) | Dual pyridine rings, planar structure |
| N-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]acetamide | C₁₀H₉N₃OS | 219.26 | 4-(Pyridin-3-yl); 2-(Acetamide) | Smaller substituent, higher solubility |
| 2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide | C₁₇H₁₆N₃O₂S | 326.39 | 4-(Pyridin-3-yl); 2-(4-Methoxyphenyl acetamide) | Bulky aryl group, lipophilic |
| 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs | C₁₀H₈N₃OS | ~218.25 | 4-Methyl; 5-Carboxamide | Steric hindrance at position 4 |
Key Observations :
SAR Insights :
Computational and Experimental Data
- Docking Studies : Hydrophobic interactions dominate binding for thiazole analogs (), suggesting the target’s pyridine rings could enhance π-π stacking in enzyme active sites .
- Thermal Stability : The acetamide analog () has a melting point of 104–107°C, while bulkier analogs (e.g., ) may exhibit higher thermal stability due to increased molecular rigidity .
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